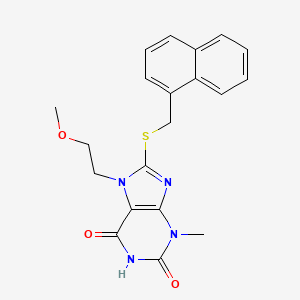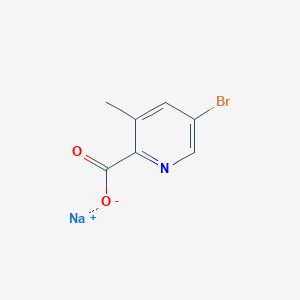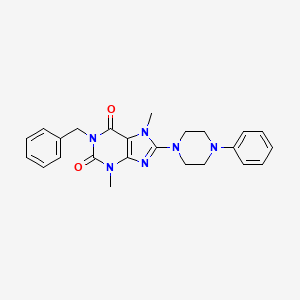
7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione, also known as MRS2500, is a selective and potent antagonist of the P2Y1 receptor. P2Y1 receptors are a class of G protein-coupled receptors that are activated by extracellular nucleotides, such as ATP and ADP. The P2Y1 receptor plays an important role in various physiological and pathological processes, including platelet aggregation, vascular tone, and inflammation.
Wirkmechanismus
7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione is a selective antagonist of the P2Y1 receptor. It binds to the P2Y1 receptor and prevents the binding of extracellular nucleotides, such as ATP and ADP, to the receptor. This prevents the activation of the receptor and downstream signaling pathways, which leads to the inhibition of platelet aggregation, vasoconstriction, and inflammation.
Biochemical and Physiological Effects:
7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione has been shown to have a number of biochemical and physiological effects. For example, 7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione inhibits platelet aggregation and thrombus formation by blocking the P2Y1 receptor. 7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione also inhibits vasoconstriction and reduces blood pressure by blocking the P2Y1 receptor. In addition, 7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione reduces inflammation and immune response by blocking the P2Y1 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione in lab experiments is its high selectivity and potency for the P2Y1 receptor. This allows researchers to specifically target the P2Y1 receptor without affecting other receptors or signaling pathways. However, one limitation of using 7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione. One direction is to investigate the role of the P2Y1 receptor in other physiological and pathological processes, such as cancer, diabetes, and neurodegenerative diseases. Another direction is to develop more potent and selective antagonists of the P2Y1 receptor for use in clinical settings. Finally, further research is needed to better understand the mechanism of action of 7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione and the P2Y1 receptor.
Synthesemethoden
7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione can be synthesized using a multi-step process. The first step involves the reaction of 2-chloro-8-naphthalen-1-ylmethylthiophene with 2-methoxyethylamine to form 2-(2-methoxyethyl)-8-naphthalen-1-ylmethylthiophene. The second step involves the reaction of 2-(2-methoxyethyl)-8-naphthalen-1-ylmethylthiophene with 3-methylxanthine to form 7-(2-methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione (7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione).
Wissenschaftliche Forschungsanwendungen
7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione has been widely used in scientific research to study the role of the P2Y1 receptor in various physiological and pathological processes. For example, 7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione has been used to investigate the role of the P2Y1 receptor in platelet aggregation and thrombosis. 7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione has also been used to study the role of the P2Y1 receptor in vascular tone and blood pressure regulation. In addition, 7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione has been used to investigate the role of the P2Y1 receptor in inflammation and immune response.
Eigenschaften
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-23-17-16(18(25)22-19(23)26)24(10-11-27-2)20(21-17)28-12-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,10-12H2,1-2H3,(H,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRQTCRHOITCON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC4=CC=CC=C43)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B3019144.png)
![methyl 6-chloro-2-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B3019145.png)
![2-{[2,2-Bis(4-chlorophenyl)-2-hydroxyethyl]amino}-1,1-bis(4-chlorophenyl)-1-ethanol](/img/structure/B3019146.png)






![6-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]-3-methylpyrimidin-4-one](/img/structure/B3019162.png)
![6,6-Dimethoxy-5,7-dihydropyrazolo[5,1-b][1,3]oxazine](/img/structure/B3019163.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B3019164.png)

